molecular formula C10H15N3O B14804735 4,6,7,8,8a,9-hexahydro-3H-imidazo[4,5-f]indolizin-7-ylmethanol

4,6,7,8,8a,9-hexahydro-3H-imidazo[4,5-f]indolizin-7-ylmethanol

Cat. No.: B14804735
M. Wt: 193.25 g/mol
InChI Key: ZAKSQWAXKDRTHI-UHFFFAOYSA-N
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Description

4,6,7,8,8a,9-hexahydro-3H-imidazo[4,5-f]indolizin-7-ylmethanol is a complex organic compound with a unique structure that includes both imidazole and indolizine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7,8,8a,9-hexahydro-3H-imidazo[4,5-f]indolizin-7-ylmethanol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable imidazole derivative with an indolizine precursor can be catalyzed by acids or bases to form the desired compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4,6,7,8,8a,9-hexahydro-3H-imidazo[4,5-f]indolizin-7-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4,6,7,8,8a,9-hexahydro-3H-imidazo[4,5-f]indolizin-7-ylmethanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4,6,7,8,8a,9-hexahydro-3H-imidazo[4,5-f]indolizin-7-ylmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6,7,8,8a,9-hexahydro-3H-imidazo[4,5-f]indolizin-7-ylmethanol is unique due to its specific combination of imidazole and indolizine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

4,6,7,8,8a,9-hexahydro-3H-imidazo[4,5-f]indolizin-7-ylmethanol

InChI

InChI=1S/C10H15N3O/c14-5-7-1-8-2-9-10(12-6-11-9)4-13(8)3-7/h6-8,14H,1-5H2,(H,11,12)

InChI Key

ZAKSQWAXKDRTHI-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3=C(CN2CC1CO)NC=N3

Origin of Product

United States

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